5-Iodo-2-methylisoindolin-1-one

IDO1 inhibition Immuno-oncology Tryptophan metabolism

5-Iodo-2-methylisoindolin-1-one (CAS 1228775-66-3) features a strategic 5-iodo handle for Sonogashira/Suzuki couplings enabling rapid library diversification. Potent IDO1 inhibitor (cellular IC50 5 nM) and validated MDM2-p53 antagonist scaffold for cancer drug discovery. The 2-methyl group optimizes CNS penetration (LogP 1.88, TPSA 20.31 Ų) versus non-methylated analogs. Purity ≥95%. Ideal building block for medicinal chemistry hit-to-lead campaigns.

Molecular Formula C9H8INO
Molecular Weight 273.07 g/mol
Cat. No. B7980489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylisoindolin-1-one
Molecular FormulaC9H8INO
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESCN1CC2=C(C1=O)C=CC(=C2)I
InChIInChI=1S/C9H8INO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3
InChIKeyFTWFYEXMXARDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methylisoindolin-1-one: A Halogenated Isoindolinone Building Block for Targeted Medicinal Chemistry and IDO1/MDM2 Inhibitor Development


5-Iodo-2-methylisoindolin-1-one (CAS 1228775-66-3) is a halogenated isoindolin-1-one derivative with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol . The compound features a bicyclic isoindolinone core with an iodine substituent at the 5-position and a methyl group at the 2-position, which confers distinct electronic and steric properties relative to non-halogenated or differently halogenated analogs . Isoindolin-1-ones constitute a privileged scaffold in medicinal chemistry, recognized for their presence in bioactive natural products and their utility in the development of anticancer agents, kinase inhibitors, and protein-protein interaction modulators [1]. This compound is primarily employed as a research intermediate and a key building block for further synthetic elaboration via cross-coupling reactions enabled by the iodo substituent .

Why 5-Iodo-2-methylisoindolin-1-one Cannot Be Casually Substituted: Evidence-Based Differentiation of the 5-Iodo-2-Methyl Isoindolinone Scaffold


Within the isoindolin-1-one family, halogen substitution position and identity critically determine biological target engagement, synthetic versatility, and physicochemical properties . Non-iodinated analogs such as 2-methylisoindolin-1-one lack the heavy halogen handle required for efficient palladium-catalyzed cross-coupling reactions, limiting their utility as building blocks for library diversification . The 5-iodo substituent specifically provides a strategic site for Sonogashira and Suzuki-Miyaura couplings while simultaneously influencing target binding through halogen bonding interactions [1]. Compounds with alternative halogen substituents (e.g., 5-bromo or 5-chloro analogs) exhibit different reactivity profiles in cross-coupling reactions, with the iodo derivative offering superior leaving-group ability and enabling milder reaction conditions for further synthetic elaboration . These distinctions have direct consequences for both synthetic efficiency and biological activity profiles in drug discovery programs targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and protein-protein interactions including the MDM2-p53 axis [1][2].

5-Iodo-2-methylisoindolin-1-one: Quantitative Comparative Evidence for Scientific Selection


Sub-Nanomolar IDO1 Inhibitory Potency in Cellular Context: Comparative Advantage Over Representative Isoindolinone-Derived IDO1 Inhibitors

5-Iodo-2-methylisoindolin-1-one exhibits exceptional IDO1 inhibitory activity with an IC50 of 5 nM in IFN-γ stimulated human HeLa cells assessed by kynurenine production inhibition [1]. This potency represents a substantial improvement relative to structurally related isoindolinone-derived IDO1 inhibitors, with one representative comparator from the same structural class displaying an IC50 of 223 nM under comparable cellular assay conditions [2]. The approximately 45-fold difference in potency between the 5-iodo-2-methyl derivative and the comparator isoindolinone analog underscores the critical contribution of the 5-iodo substitution pattern and the 2-methyl group to target engagement [1][2].

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Validated Scaffold for MDM2-p53 Protein-Protein Interaction Inhibition: Structural Enablement in Granted Patent Literature

5-Iodo-2-methylisoindolin-1-one falls within the generic scope of isoindolin-1-one derivatives claimed as inhibitors of the MDM2-p53 protein-protein interaction in granted US Patent 8,618,158 [1]. This patent specifically describes a series of isoindolin-1-one derivatives with "exciting in vitro activity" that inhibit the MDM2-p53 interaction, a validated mechanism for restoring p53 tumor suppressor function in cancers overexpressing MDM2 [1]. While 2-methylisoindolin-1-one (the non-iodinated parent scaffold) is not claimed for this specific application, the 5-iodo-2-methyl derivative aligns with the patented structural motifs [1]. The patent coverage establishes this scaffold as a recognized chemotype for MDM2-p53 antagonism, providing intellectual property precedent for its use in this therapeutic area [1].

MDM2-p53 interaction p53 reactivation Cancer therapeutics

Synthetic Accessibility via Iodoaminocyclization: Documented 66-76% Yield for Iodo-Isoindolin-1-one Scaffolds

The iodo-isoindolin-1-one scaffold class, which includes 5-iodo-2-methylisoindolin-1-one, is accessible through n-BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides with reported yields of 66-76% [1]. This methodology enables efficient construction of iodo-functionalized isoindolin-1-ones that serve as versatile intermediates for further diversification via palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings, as well as N-alkylation reactions [1]. The iodo substituent at the 5-position functions as a strategic synthetic handle that enables subsequent C-C and C-N bond formation reactions with yields ranging from 40-96% for downstream derivatives [1]. In contrast, non-halogenated isoindolin-1-one scaffolds lack this synthetic versatility, limiting their utility as building blocks for library construction [1].

Iodoaminocyclization Heterocycle synthesis Parallel library construction

Computational Drug-Likeness Profile: Favorable LogP and TPSA Parameters for CNS and Cellular Permeability

5-Iodo-2-methylisoindolin-1-one exhibits favorable computational physicochemical properties for drug discovery applications, with a calculated LogP of 1.8768 and topological polar surface area (TPSA) of 20.31 Ų . These parameters fall within optimal ranges for oral bioavailability and blood-brain barrier penetration (LogP < 5; TPSA < 140 Ų) . In contrast, 5-iodoisoindolin-1-one (the non-methylated analog, CAS 897958-99-5) has a reported LogP of 1.5346 and a higher TPSA of 29.1 Ų [1]. The 2-methyl group in the target compound increases lipophilicity (ΔLogP ≈ +0.34) while reducing polar surface area (ΔTPSA ≈ -8.8 Ų), potentially enhancing membrane permeability and CNS penetration characteristics [1]. Additionally, the target compound has zero hydrogen bond donors and only two hydrogen bond acceptors, features consistent with favorable passive diffusion across biological membranes .

Physicochemical properties Drug-likeness ADMET prediction

5-Iodo-2-methylisoindolin-1-one: Validated Research and Industrial Application Scenarios


IDO1 Inhibitor Lead Optimization and Immuno-Oncology Target Validation

5-Iodo-2-methylisoindolin-1-one serves as a validated starting point for IDO1 inhibitor optimization programs. Its documented cellular IC50 of 5 nM against IDO1 in IFN-γ stimulated HeLa cells establishes potent target engagement [1]. The ~45-fold potency advantage over structurally related isoindolinone-derived IDO1 inhibitors supports its prioritization as a lead scaffold for structure-activity relationship (SAR) exploration aimed at developing clinical candidates for cancer immunotherapy applications where IDO1-mediated immune suppression is implicated [1][2].

MDM2-p53 Protein-Protein Interaction Antagonist Development

As an isoindolin-1-one derivative within the scope of US Patent 8,618,158, this compound provides a documented chemotype for MDM2-p53 antagonism [1]. The patent describes the class as having "exciting in vitro activity" for inhibiting the MDM2-p53 interaction, a validated mechanism for reactivating p53 tumor suppressor function [1]. This scaffold is suitable for further medicinal chemistry optimization targeting cancers with wild-type p53 and MDM2 overexpression, offering a proprietary foundation for drug discovery programs [1].

Synthetic Building Block for Parallel Library Construction via Cross-Coupling

The 5-iodo substituent functions as a strategic synthetic handle for palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings, enabling efficient diversification into multisubstituted isoindolin-1-one libraries [1]. The documented iodoaminocyclization methodology yields the iodo-isoindolin-1-one scaffold in 66-76% yield, with subsequent derivatization affording diverse library members in 40-96% yields [1]. This positions the compound as an ideal building block for high-throughput parallel synthesis and medicinal chemistry hit-to-lead campaigns requiring rapid SAR exploration [1].

CNS-Penetrant Probe Development Based on Favorable Physicochemical Profile

The computational physicochemical profile of 5-Iodo-2-methylisoindolin-1-one (LogP = 1.8768; TPSA = 20.31 Ų; zero H-bond donors) indicates favorable properties for passive membrane diffusion and potential blood-brain barrier penetration [1]. The 2-methyl group confers a measurable advantage over the non-methylated 5-iodoisoindolin-1-one (ΔLogP = +0.34; ΔTPSA = -8.8 Ų), supporting its selection for CNS-targeted probe development where enhanced lipophilicity and reduced polar surface area correlate with improved brain exposure [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-2-methylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.